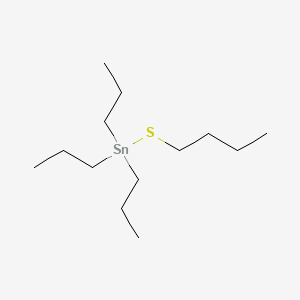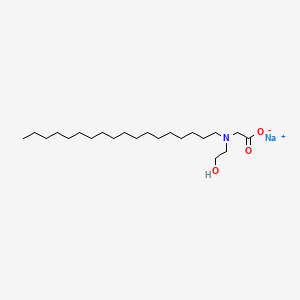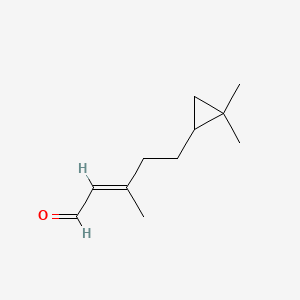
(2E)-5-(2,2-dimethylcyclopropyl)-3-methyl-pentenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal is an organic compound characterized by a cyclopropyl ring attached to a pentenal chain. This compound is notable for its unique structural features, which include a highly strained cyclopropyl ring and an unsaturated aldehyde group. These structural elements contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal typically involves the formation of the cyclopropyl ring followed by the introduction of the pentenal chain. One common method involves the reaction of 2,2-dimethylcyclopropylcarboxaldehyde with a suitable alkene under conditions that promote cyclopropanation. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. For example, the use of transition metal catalysts in the cyclopropanation step can enhance yield and selectivity. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenoic acid
Reduction: 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenol
Substitution: Various ring-opened products depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal involves its interaction with specific molecular targets. The cyclopropyl ring’s strain energy can facilitate reactions with nucleophiles, leading to ring-opening and subsequent formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylcyclopropyl Cyanide
- 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol
- [(2,2-Dimethylcyclopropyl)methyl]benzene
Uniqueness
5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal is unique due to its combination of a cyclopropyl ring and an unsaturated aldehyde group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
877-60-1 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(E)-5-(2,2-dimethylcyclopropyl)-3-methylpent-2-enal |
InChI |
InChI=1S/C11H18O/c1-9(6-7-12)4-5-10-8-11(10,2)3/h6-7,10H,4-5,8H2,1-3H3/b9-6+ |
Clé InChI |
XDJUSHOTGROPMD-RMKNXTFCSA-N |
SMILES isomérique |
C/C(=C\C=O)/CCC1CC1(C)C |
SMILES canonique |
CC(=CC=O)CCC1CC1(C)C |
Densité |
0.874-0.878 |
Description physique |
Colourless to slightly yellow liquid; Fruity aroma |
Solubilité |
Insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


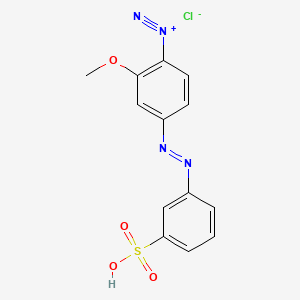
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
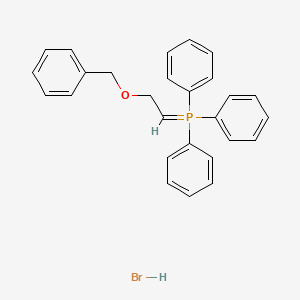
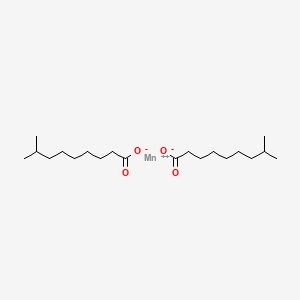
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
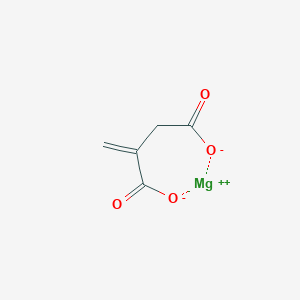
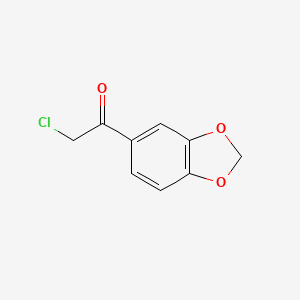
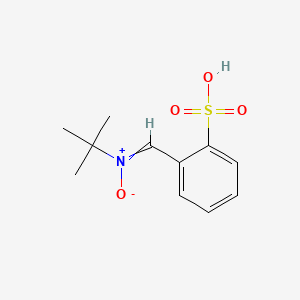
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
